molecular formula C22H15F3N2O3S B2816617 N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide CAS No. 477710-04-6

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide

Cat. No.: B2816617
CAS No.: 477710-04-6
M. Wt: 444.43
InChI Key: KHXADZLRNWOGED-UHFFFAOYSA-N
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Description

N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)-3-methoxybenzenecarboxamide is a useful research compound. Its molecular formula is C22H15F3N2O3S and its molecular weight is 444.43. The purity is usually 95%.
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Scientific Research Applications

Potential Antileukotrienic Agents

Research on related sulfanyl phenyl compounds has explored their synthesis for potential antileukotrienic properties, which could be significant in treating diseases like asthma or allergic rhinitis. The detailed synthesis process and evaluation of their biological activities highlight the scientific interest in these compounds for medical applications (Jampílek et al., 2004).

Inhibitors of Bruton's Tyrosine Kinase

Compounds structurally related to the query have been investigated for their potential as inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in the B cell receptor signaling pathway. This pathway is essential for the development and functioning of B cells, making such inhibitors valuable in the treatment of B cell-related diseases, such as certain types of leukemia (Ghosh et al., 2000).

Quantum Mechanical and Spectroscopic Studies

The compound Bicalutamide, similar in structure and functional groups to the query compound, has been characterized through quantum mechanical, spectroscopic, and molecular docking studies. These studies aim at understanding the compound's interaction with biological targets, such as proteins involved in prostate cancer, demonstrating the compound's potential in therapeutic applications (Chandralekha et al., 2019).

Photoinduced Intramolecular Charge Transfer

Research into N-aryl-substituted trans-4-aminostilbenes, which share functional group characteristics with the query compound, investigates their photochemical behavior and the impact of different substituents on their properties. Such studies are crucial in materials science, especially in designing molecular devices and understanding photophysical processes (Yang et al., 2004).

Properties

IUPAC Name

N-[3-cyano-4-[3-(trifluoromethyl)phenyl]sulfinylphenyl]-3-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N2O3S/c1-30-18-6-2-4-14(11-18)21(28)27-17-8-9-20(15(10-17)13-26)31(29)19-7-3-5-16(12-19)22(23,24)25/h2-12H,1H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXADZLRNWOGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)S(=O)C3=CC=CC(=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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